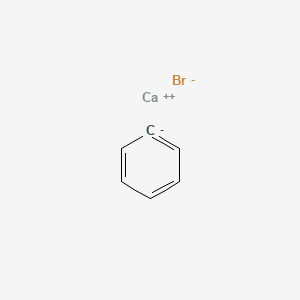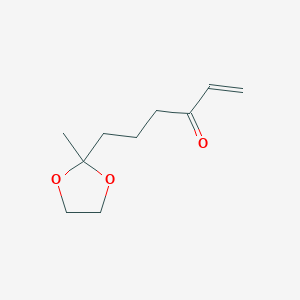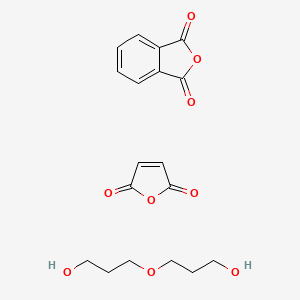
2-Benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] is a complex polymeric compoundThis compound is known for its unique chemical properties and is used in various industrial applications, particularly in the production of resins and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] typically involves a polycondensation reaction. The reaction is carried out by heating the monomers (1,3-isobenzofurandione, 2,5-furandione, and oxybis[propanol]) in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and heated under controlled conditions. The process may also involve the use of solvents to facilitate the reaction and improve the yield of the polymer. The resulting polymer is then purified and processed into the desired form for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the furan and anhydride moieties.
Reduction: Reduction reactions can occur, especially at the carbonyl groups present in the polymer.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Widely used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] involves its interaction with various molecular targets. The polymer can form stable complexes with metal ions, which can influence its reactivity and properties. Additionally, the presence of multiple functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 2,2’-oxybis[ethanol]
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione and oxybis[propanol] is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. The presence of oxybis[propanol] provides flexibility and enhances the polymer’s solubility in various solvents, making it suitable for a wide range of applications .
Properties
CAS No. |
51922-42-0 |
|---|---|
Molecular Formula |
C18H20O9 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C8H4O3.C6H14O3.C4H2O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h1-4H;7-8H,1-6H2;1-2H |
InChI Key |
WXEYFOLJQAJASD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)COCCCO |
Related CAS |
51922-42-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


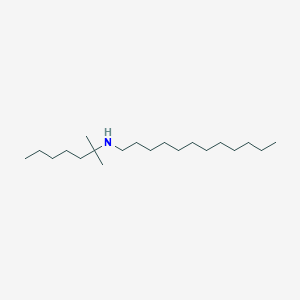
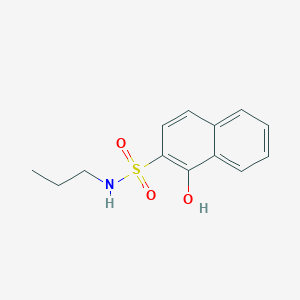
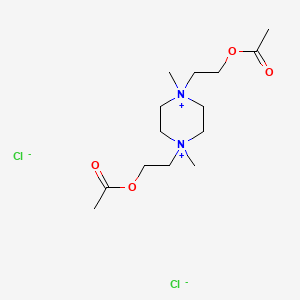

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
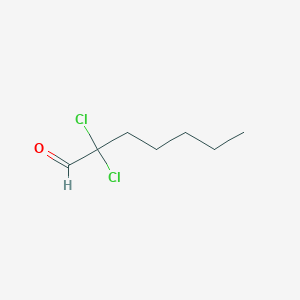
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
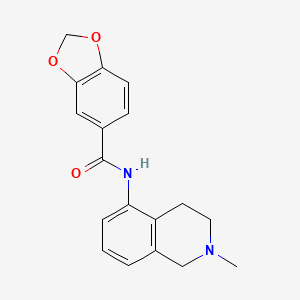
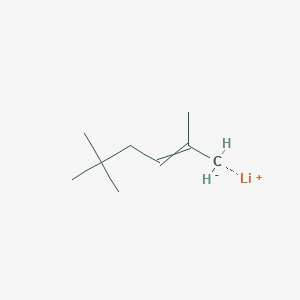
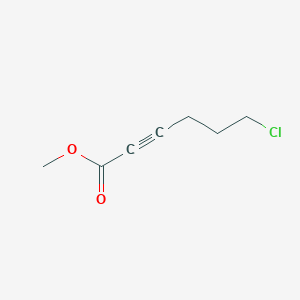
![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
